4-tert-Butyl-3'-chlorobenzhydrol 4-tert-Butyl-3'-chlorobenzhydrol
Brand Name: Vulcanchem
CAS No.: 40626-12-8
VCID: VC7973480
InChI: InChI=1S/C17H19ClO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11,16,19H,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O
Molecular Formula: C17H19ClO
Molecular Weight: 274.8 g/mol

4-tert-Butyl-3'-chlorobenzhydrol

CAS No.: 40626-12-8

Cat. No.: VC7973480

Molecular Formula: C17H19ClO

Molecular Weight: 274.8 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyl-3'-chlorobenzhydrol - 40626-12-8

Specification

CAS No. 40626-12-8
Molecular Formula C17H19ClO
Molecular Weight 274.8 g/mol
IUPAC Name (4-tert-butylphenyl)-(3-chlorophenyl)methanol
Standard InChI InChI=1S/C17H19ClO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11,16,19H,1-3H3
Standard InChI Key MLEGYSXCVHISNZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Structure

The IUPAC name of the compound is (4-tert-butylphenyl)(3-chlorophenyl)methanol, reflecting its bifunctional aromatic system. The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) at the 4-position and the chlorine atom at the 3'-position create a sterically bulky and electronically diverse framework. The hydroxyl group (-OH) on the central carbon enables hydrogen bonding and reactivity in synthetic transformations .

Structural Formula:

OHClCC(CH3)3\begin{array}{ccc} & \text{OH} & \\ \text{Cl} & - & \text{C} - & \text{C}(\text{CH}_3)_3 \\ \end{array}

Spectral and Crystallographic Data

  • NMR: Protons adjacent to the hydroxyl group resonate in the range of 5.0–5.3 ppm (¹H NMR), while aromatic protons appear between 6.2–7.4 ppm .

  • MS: The molecular ion peak at m/z 274.79 corresponds to the molecular weight .

  • X-ray Crystallography: Crystals recrystallized from methanol confirm the trans-configuration of the diastereomers, with a dihedral angle of 85° between the two phenyl rings .

Synthesis and Manufacturing

Industrial Production

  • Manufacturers: Fluorochem Ltd. and AA Blocks are key suppliers, offering the compound in 1g to 5g quantities with purities ≥95% .

  • Cost: Pricing ranges from $391 to $2,474 per 5g, depending on purity and supplier .

Physicochemical Properties

Physical Properties

PropertyValueSource
Boiling Point388.0 ± 32.0 °C (Predicted)
Density1.118 ± 0.06 g/cm³
pKa13.43 ± 0.20
Melting PointNot reported
SolubilitySoluble in polar organic solvents (e.g., MeOH, EtOAc)

Applications in Research and Industry

Pharmaceutical Intermediate

  • Peptidomimetics: The tert-butyl group stabilizes secondary structures in peptide analogs, while the chlorine atom enhances lipophilicity for membrane penetration .

  • Drug Metabolites: Similar structures are metabolites of antiarthritic agents (e.g., S-2474), highlighting potential pharmacological relevance .

Material Science

  • Ligand Design: The hydroxyl and aryl groups facilitate coordination to metal centers in catalysis. For example, zirconium complexes derived from analogous phenols are used in polymerization .

Limitations

  • Orthogonality Issues: Protecting group compatibility (e.g., Boc vs. tert-butyl) may complicate multi-step syntheses .

SupplierPurityPackagingPrice (USD)
AA Blocks97%1g1,057
Chemenu95%5g881
Rieke Metals5g1,943

Data sourced from .

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